molecular formula C12H15NO4 B3385699 (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid CAS No. 6563-00-4

(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid

Cat. No.: B3385699
CAS No.: 6563-00-4
M. Wt: 237.25 g/mol
InChI Key: BEAXGMKHMBYWPW-UHFFFAOYSA-N
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Description

(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid is a bicyclic heteroaromatic compound featuring a pyridine core fused with a dioxane ring. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.26 g/mol . This structure suggests applications in medicinal chemistry as a building block for drug discovery, particularly in synthesizing bioactive molecules targeting enzymes or receptors requiring rigid, heterocyclic frameworks.

Properties

IUPAC Name

2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7-11-9(6-16-12(2,3)17-11)8(5-13-7)4-10(14)15/h5H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXGMKHMBYWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295948
Record name (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-00-4
Record name NSC118228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC106481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2,8-trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dioxinopyridine core, followed by the introduction of the acetic acid moiety. Key steps include:

    Formation of the Dioxinopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the acetic acid group through esterification or amidation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed to streamline the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the dioxinopyridine ring, potentially opening the ring or reducing double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine ring or the dioxinopyridine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Reduced dioxinopyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

    Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which (2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxinopyridine structure allows for specific binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Molecular Properties of (2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS No. Similarity Score
This compound C₁₂H₁₅NO₄ 237.26 Carboxylic acid Not Provided Reference
(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol C₁₁H₁₅NO₃ 209.24 Hydroxymethyl (-CH₂OH) 1136-52-3 0.77
α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol C₁₈H₁₉ClNO₃ 332.80 Chlorophenyl-methanol Not Provided N/A
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid C₁₃H₉NO₄ 243.22 Carboxylic acid 1242339-65-6 0.67

Key Observations :

Functional Group Impact: The acetic acid derivative (target compound) has enhanced acidity and hydrogen-bonding capacity compared to the methanol analogue (CAS 1136-52-3), making it more suitable for interactions with basic residues in biological targets . The chlorophenyl-methanol derivative () introduces a lipophilic chlorophenyl group, likely improving membrane permeability but reducing aqueous solubility compared to the acetic acid variant.

Structural Rigidity :

  • The pyridine-dioxane core is conserved across analogues, ensuring conformational rigidity. Substitutions at the 5-position (e.g., -COOH, -CH₂OH, or chlorophenyl groups) modulate electronic and steric properties.

Similarity Scores: The methanol analogue (CAS 1136-52-3) shows moderate structural similarity (0.77) to the target compound, while benzo[d][1,3]dioxole-containing picolinic acid (CAS 1242339-65-6) has lower similarity (0.67) due to divergent ring systems .

Key Observations :

  • The methanol analogue (CAS 1136-52-3) poses risks of toxicity via ingestion, skin contact, or inhalation (H302, H312, H332), necessitating protective equipment during handling .
  • The acetic acid derivative’s safety profile is inferred to require similar precautions due to its carboxylic acid group, which may cause irritation.

Biological Activity

(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 6560-65-2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic pathways. The inhibition of certain enzymes can lead to significant alterations in cellular processes such as lipid metabolism and inflammatory responses.

2. Inhibitory Effects

In vitro studies have shown that the compound exhibits inhibitory effects on various targets:

  • mPGES-1 Inhibition : It has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer progression. Selective inhibition of mPGES-1 can mitigate the production of pro-inflammatory prostaglandins while preserving other essential prostanoids (Trebino et al., 2003; Di Micco et al., 2016) .

Case Studies and Research Findings

StudyFindingsImplications
Akitake et al., 2013Demonstrated anti-inflammatory properties through mPGES-1 inhibition.Potential for treating inflammatory diseases.
Trebino et al., 2003Showed selective inhibition of PGE₂ production without affecting other prostanoids.Reduced side effects compared to traditional NSAIDs.
Di Micco et al., 2016Highlighted the role of mPGES-1 in cancer cell proliferation.Targeting mPGES-1 could be a strategy for cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results indicate a dose-dependent inhibition of cell growth, with IC₅₀ values suggesting moderate potency against certain cancer types.

Example Data from Cytotoxicity Studies

Cell LineIC₅₀ (µM)Observations
A54915Induces G0/G1 phase arrest at 24h; apoptosis at longer exposures.
HeLa20Significant reduction in cell viability at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Reactant of Route 2
(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid

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